molecular formula C6H7N3O4 B1440929 Ethyl 5-nitro-1H-imidazole-2-carboxylate CAS No. 865998-46-5

Ethyl 5-nitro-1H-imidazole-2-carboxylate

Cat. No.: B1440929
CAS No.: 865998-46-5
M. Wt: 185.14 g/mol
InChI Key: YSVPLWXCZZORIO-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7N3O4 . It has a molecular weight of 185.14 g/mol . This compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O4/c1-2-13-6(10)5-7-3-4(8-5)9(11)12/h3H,2H2,1H3,(H,7,8) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a density of 1.5±0.1 g/cm3 and a boiling point of 374.2±34.0 °C at 760 mmHg . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Hydrolysis and Crystallization : Ethyl 5-nitro-1H-imidazole-2-carboxylate undergoes hydrolysis leading to different molecular structures that crystallize with unique properties. This process is exemplified in the synthesis of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which forms a dihydrate crystalline structure through hydrogen bonding, creating a three-dimensional network (Wu, Liu, & Ng, 2005).

  • Crystal Structure Studies : The crystal structures of derivatives like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate have been studied using X-ray diffraction techniques, providing insights into molecular interactions and hydrogen bonding in these compounds (Yeong et al., 2018).

Chemical Reactions and Derivatives

  • Synthesis of Derivatives : Various derivatives of this compound have been synthesized for potential biological activities. This includes creating compounds with different substituents, which exhibit varying properties and potential for various applications (Salar et al., 2017).

  • Interactions with Other Chemicals : The compound's reactivity with other chemicals, like ethylenediamine, has been studied, leading to the formation of new compounds with potential applications in various fields of chemistry and biology (El′tsov & Mokrushin, 2002).

Biological and Medicinal Applications

  • Inhibition Studies : this compound derivatives have been evaluated for their inhibitory activities, such as β-glucuronidase inhibition. This research provides insights into the potential medicinal applications of these compounds (Salar et al., 2017).

  • Antimicrobial Activities : Certain derivatives have shown significant antibacterial and antitrichomonal activities, highlighting the potential use of this compound in developing new antimicrobial agents (Cavalleri, Volpe, & Arioli, 1977).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

ethyl 5-nitro-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)5-7-3-4(8-5)9(11)12/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVPLWXCZZORIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693337
Record name Ethyl 5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865998-46-5
Record name Ethyl 5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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